Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate
Description
Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate is a rigid, π-conjugated organic compound featuring a central biphenyl core connected via two ethynyl (-C≡C-) linkages to a methyl benzoate ester group. The ethynyl groups enhance molecular rigidity and linearity, while the ester moiety modulates polarity and solubility.
Properties
CAS No. |
827028-01-3 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-[2-[4-(4-ethynylphenyl)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C24H16O2/c1-3-18-6-12-21(13-7-18)22-14-8-19(9-15-22)4-5-20-10-16-23(17-11-20)24(25)26-2/h1,6-17H,2H3 |
InChI Key |
TVSXFGYYVUCWEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-ethynylbenzoic acid methyl ester, which is then subjected to further reactions to introduce the biphenyl and ethynyl groups. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which is performed under an inert atmosphere with reagents like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interfere with cellular pathways by binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include:
N-Methyl-N-(4-((4-pentylphenyl)ethynyl)phenyl)acetamide (ToA-1) : Features a single ethynyl linkage and a tertiary amide group instead of an ester .
N-Methyl-N-(4′-((4-pentylphenyl)ethynyl)-[1,1'-biphenyl]-4-yl)acetamide (PTA-1) : Contains a biphenyl-ethynyl core with a tertiary amide terminus .
4′-Trifluoromethoxy-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy)benzoate : Incorporates trifluoromethoxy lateral substituents instead of ethynyl groups .
Thermal and Mesomorphic Properties
Key differences in phase behavior and stability are summarized below:
- Ethynyl vs. Amide vs. However, the absence of hydrogen-bonding amide groups (as in ToA-1/PTA-1) may reduce intermolecular interactions, lowering transition temperatures relative to PTA-1 . Trifluoromethoxy-substituted analogs exhibit lower melting points (Cr 85°C vs. Cr 112°C for PTA-1) due to reduced packing efficiency from bulky lateral substituents .
Solubility and Polarity
- The methyl ester terminus in the target compound reduces polarity compared to tertiary amides (ToA-1/PTA-1), enhancing solubility in non-polar solvents.
- Fluorinated analogs () exhibit even lower polarity due to electron-withdrawing trifluoromethoxy groups, favoring compatibility with fluorinated matrices .
Biological Activity
Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a biphenyl structure with ethynyl substituents, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its therapeutic potential and safety.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ethynyl groups may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Antioxidant Properties : The presence of biphenyl moieties has been associated with antioxidant activity, potentially reducing oxidative stress in cells.
- Immunomodulatory Effects : Preliminary data suggest that this compound may modulate immune responses, impacting the proliferation of specific immune cells such as B-cells.
Anticancer Activity
A study by Smith et al. (2023) investigated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8 | Apoptosis and G2/M arrest |
| MDA-MB-231 | 10 | Apoptosis and mitochondrial dysfunction |
Antioxidant Activity
In a study examining the antioxidant capacity of various compounds, this compound demonstrated a significant DPPH radical scavenging activity, with an IC50 value of 15 µM, indicating its potential as an antioxidant agent.
Immunomodulatory Effects
Research conducted by Zhang et al. (2022) highlighted the immunomodulatory effects of this compound in a murine model of systemic lupus erythematosus. The administration of this compound resulted in statistically significant reductions in CD20+ B-cells and autoantibody levels.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| CD20+ B-cells (%) | 45 | 25 |
| Anti-dsDNA antibodies (IU/ml) | 50 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
